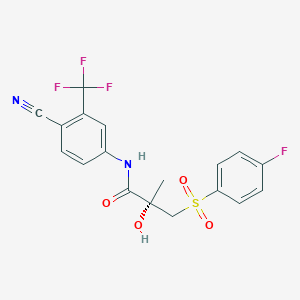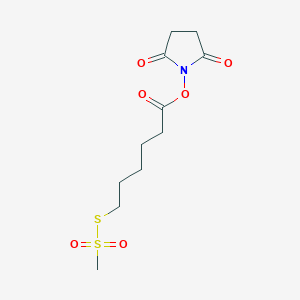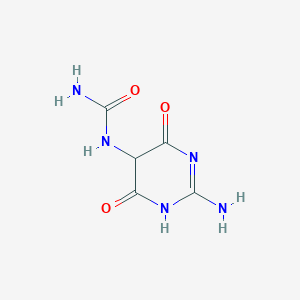
CID 597693
Descripción general
Descripción
3-Methoxycarbonyl-2,2,5,5-tetramethyl-3-pyrrolidin-1-oxyl is a stable nitroxide radical compound. It is known for its unique structural properties, which include a pyrrolidine ring with four methyl groups and a methoxycarbonyl group. This compound is widely used in various fields of scientific research due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxycarbonyl-2,2,5,5-tetramethyl-3-pyrrolidin-1-oxyl typically involves the oxidation of 2,2,5,5-tetramethyl-3-pyrrolidin-1-ol. The reaction is carried out in the presence of an oxidizing agent such as sodium hypochlorite or hydrogen peroxide. The reaction conditions include maintaining a controlled temperature and pH to ensure the stability of the product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade oxidizing agents and reactors designed to handle large volumes of reactants. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions: 3-Methoxycarbonyl-2,2,5,5-tetramethyl-3-pyrrolidin-1-oxyl undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: It can be reduced to its corresponding hydroxylamine.
Substitution: The methoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Sodium hypochlorite, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: Formation of higher oxidation state derivatives.
Reduction: Formation of hydroxylamine derivatives.
Substitution: Formation of substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
3-Methoxycarbonyl-2,2,5,5-tetramethyl-3-pyrrolidin-1-oxyl is used in a wide range of scientific research applications:
Chemistry: Used as a spin label in electron paramagnetic resonance (EPR) spectroscopy to study molecular dynamics and interactions.
Biology: Employed in the study of biological systems, particularly in the investigation of free radical processes and oxidative stress.
Industry: Utilized in the development of advanced materials and as a stabilizer in various chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Methoxycarbonyl-2,2,5,5-tetramethyl-3-pyrrolidin-1-oxyl involves its ability to act as a stable free radical. It interacts with other radicals and reactive oxygen species, thereby inhibiting oxidative processes. The compound targets molecular pathways involved in oxidative stress and can modulate the activity of enzymes and other proteins involved in these pathways.
Comparación Con Compuestos Similares
- 2,2,5,5-Tetramethyl-3-pyrrolidin-1-oxyl
- 3-Carbamoyl-2,2,5,5-tetramethyl-3-pyrrolidin-1-oxyl
- 2,2,5,5-Tetramethyl-4-methoxycarbonylpyrroline-1-oxyl
Comparison: 3-Methoxycarbonyl-2,2,5,5-tetramethyl-3-pyrrolidin-1-oxyl is unique due to its methoxycarbonyl group, which imparts distinct chemical properties and reactivity. Compared to its analogs, it offers enhanced stability and specific reactivity patterns, making it particularly useful in applications requiring stable nitroxide radicals.
Propiedades
IUPAC Name |
methyl 1-hydroxy-2,2,5,5-tetramethylpyrrole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-9(2)6-7(8(12)14-5)10(3,4)11(9)13/h6,13H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHFMYRQGLUQPEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=C(C(N1O)(C)C)C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















